molecular formula C13H16BNO2S B1403590 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole CAS No. 1316275-48-5

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Cat. No.: B1403590
CAS No.: 1316275-48-5
M. Wt: 261.2 g/mol
InChI Key: XJTMYBOOAXHXBD-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a useful research compound. Its molecular formula is C13H16BNO2S and its molecular weight is 261.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with enzymes such as lipoxygenases and proteins involved in cellular signaling pathways. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, resulting in either inhibition or activation of their functions. This binding can lead to conformational changes in the target biomolecules, affecting their activity and interactions with other cellular components. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of by-products that can have different biological activities. In in vitro studies, the compound has been shown to maintain its activity for extended periods, although its stability can be affected by factors such as temperature and pH. In in vivo studies, the long-term effects of the compound on cellular function have been observed, with some studies reporting sustained biological activity over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, the compound can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and nucleus. The compound’s distribution can be influenced by factors such as its chemical properties and the presence of specific transporters that recognize and bind to it .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been shown to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. This localization is often achieved through the use of peptide localization signals or passive diffusion mechanisms .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-15-9-7-5-6-8-10(9)18-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMYBOOAXHXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.